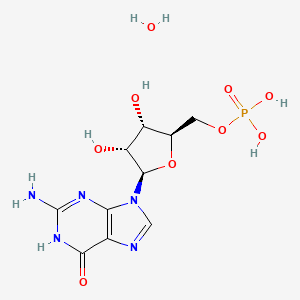
Guanosine 5'-monophosphate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of guanosine and is commonly found in RNA. This compound is essential for the synthesis of RNA and is involved in various cellular functions, including energy transfer and signal transduction.
Applications De Recherche Scientifique
Guanosine 5'-monophosphate hydrate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleotide analogs and other biologically active compounds. In biology, it is essential for studying RNA synthesis and function. In medicine, it is used in the development of antiviral and anticancer drugs. In industry, it is utilized in the production of nutritional supplements and food additives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanosine 5'-monophosphate hydrate can be synthesized through several methods, including chemical synthesis and enzymatic methods. One common synthetic route involves the phosphorylation of guanosine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fermentation processes using microorganisms such as yeast. The yeast is cultured in nutrient-rich media, and the guanosine nucleotides are extracted and purified through various chromatographic techniques. The final product is then crystallized to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine 5'-monophosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other nucleotides and nucleosides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles are used to substitute functional groups in the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of guanosine diphosphate (GDP) and guanosine triphosphate (GTP).
Reduction: Reduction reactions can produce guanosine and other reduced forms of the nucleotide.
Substitution: Substitution reactions can result in the formation of modified nucleotides with altered functional groups.
Mécanisme D'action
The mechanism by which Guanosine 5'-monophosphate hydrate exerts its effects involves its role as a precursor for the synthesis of RNA. It is incorporated into RNA molecules during transcription, where it pairs with cytosine to form the G-C base pair. This base pairing is crucial for the stability and function of RNA molecules. Additionally, this compound is involved in signal transduction pathways, where it acts as a secondary messenger to transmit signals within cells.
Comparaison Avec Des Composés Similaires
Adenosine monophosphate (AMP)
Cytidine monophosphate (CMP)
Uridine monophosphate (UMP)
Thymidine monophosphate (TMP)
Inosine monophosphate (IMP)
Propriétés
Numéro CAS |
26166-34-7 |
|---|---|
Formule moléculaire |
C10H20N5O11P |
Poids moléculaire |
417.27 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;trihydrate |
InChI |
InChI=1S/C10H14N5O8P.3H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);3*1H2/t3-,5-,6-,9-;;;/m1.../s1 |
Clé InChI |
GDVRLXWOAKUVHM-CYCLDIHTSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |
| 85-32-5 | |
Séquence |
G |
Synonymes |
5' Guanylic Acid 5'-GMP 5'-Guanylic Acid 5'-Monophosphate, Guanosine Acid, 5'-Guanylic Acid, Guanylic Guanosine 5' Monophosphate Guanosine 5'-Monophosphate Guanosine Monophosphate Guanylic Acid Monophosphate, Guanosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


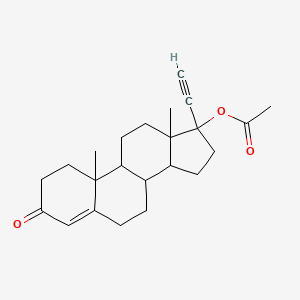
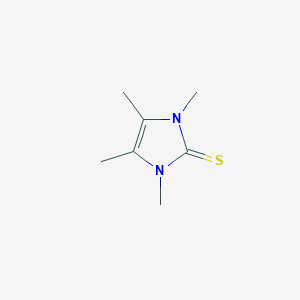
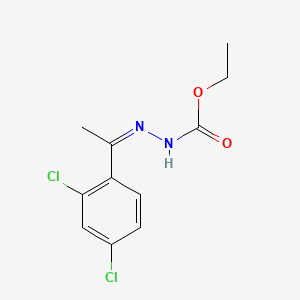
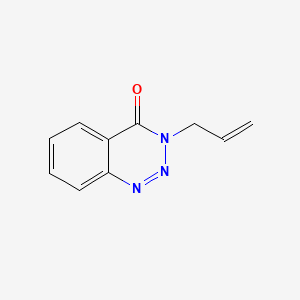
![(4-Iodobicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B1654634.png)
![5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654635.png)
![5-{[(2,6-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B1654638.png)
![3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654639.png)

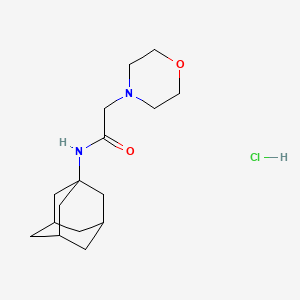
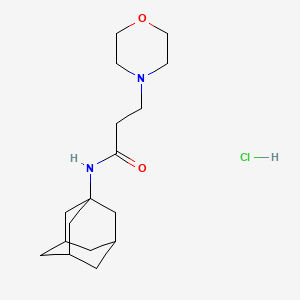
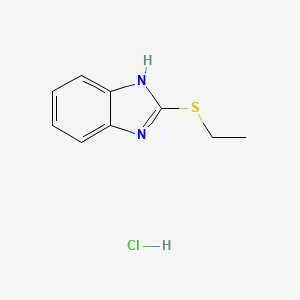
![Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate](/img/structure/B1654649.png)
![ethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B1654650.png)
